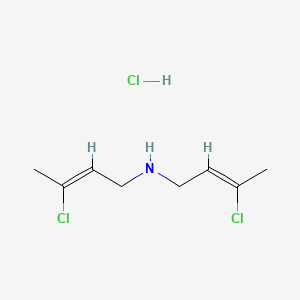
Bis-(3-chloro-but-2-enyl)-amine hydrochloride
Overview
Description
Bis-(3-chloro-but-2-enyl)-amine hydrochloride: is a chemical compound with the molecular formula C8H14Cl3N and a molar mass of 230.57 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis-(3-chloro-but-2-enyl)-amine hydrochloride typically involves the reaction of 3-chloro-2-butenyl chloride with ammonia or an amine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol at a temperature range of 0-50°C . The product is then purified through crystallization or distillation.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of reactors and distillation columns to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis-(3-chloro-but-2-enyl)-amine hydrochloride can undergo oxidation reactions in the presence of oxidizing agents such as or .
Reduction: The compound can be reduced using reducing agents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of alcohols or nitriles .
Scientific Research Applications
Chemistry: Bis-(3-chloro-but-2-enyl)-amine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and kinetics .
Biology: In biological research, this compound is used to study the effects of halogenated amines on cellular processes. It is also used in the development of biochemical assays .
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of Bis-(3-chloro-but-2-enyl)-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an alkylating agent , modifying nucleophilic sites on proteins and nucleic acids. This interaction can lead to changes in cellular function and biochemical pathways .
Comparison with Similar Compounds
- Bis-(2-chloroethyl)amine hydrochloride
- Bis-(4-chlorobutyl)amine hydrochloride
- Bis-(3-bromo-but-2-enyl)-amine hydrochloride
Comparison:
- Bis-(3-chloro-but-2-enyl)-amine hydrochloride is unique due to its specific halogenation pattern and the presence of a double bond in the butenyl group. This structural feature influences its reactivity and interaction with biological targets .
- Compared to Bis-(2-chloroethyl)amine hydrochloride , it has a different halogenation position, which affects its chemical properties and applications .
- Bis-(4-chlorobutyl)amine hydrochloride lacks the double bond, resulting in different reactivity and biological activity .
- Bis-(3-bromo-but-2-enyl)-amine hydrochloride has a similar structure but with bromine instead of chlorine, leading to variations in reactivity and potential applications .
Properties
IUPAC Name |
(Z)-3-chloro-N-[(Z)-3-chlorobut-2-enyl]but-2-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Cl2N.ClH/c1-7(9)3-5-11-6-4-8(2)10;/h3-4,11H,5-6H2,1-2H3;1H/b7-3-,8-4-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJWWPNLJUMOGZ-FQXRMGPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCNCC=C(C)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/CNC/C=C(\Cl)/C)/Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


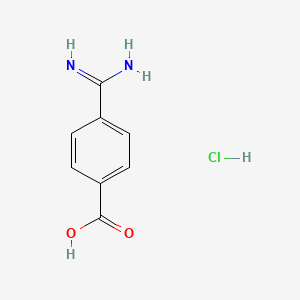
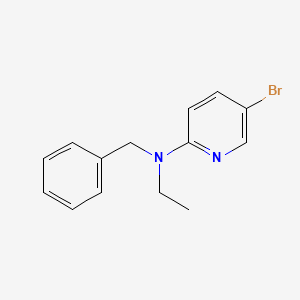
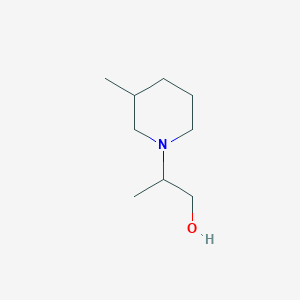
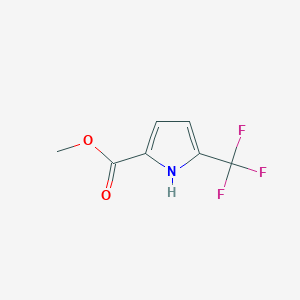
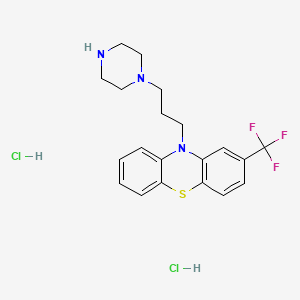
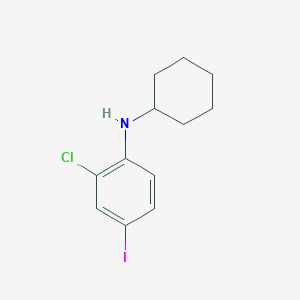
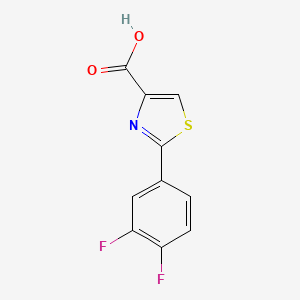
![Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B1419139.png)

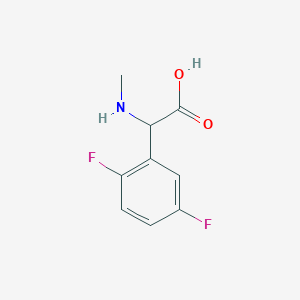
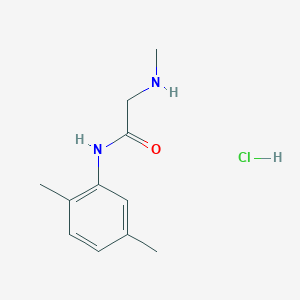
![3-[(Pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B1419147.png)
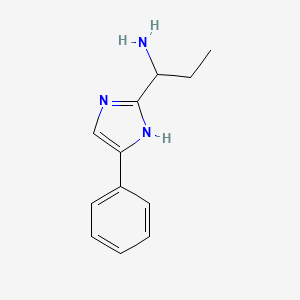
![4-Chloro-2-[(cyclopropylmethyl)amino]benzonitrile](/img/structure/B1419150.png)
